



Application Note: Calcium Flux Assay for Measuring GPR40 Activation

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Compound of Interest		
Compound Name:	GPR40 Activator 2	
Cat. No.:	B560088	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for the treatment of type 2 diabetes.[1] GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in mediating the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs).[2][3] Upon activation by medium and long-chain FFAs, GPR40 predominantly couples to the Gqq/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]). This increase in cytosolic calcium is a critical step leading to insulin granule exocytosis. Consequently, monitoring intracellular calcium flux provides a robust and high-throughput method for identifying and characterizing GPR40 agonists.

This application note provides a detailed protocol for measuring GPR40 activation using a fluorescent calcium flux assay. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium, allowing for the real-time monitoring of GPR40 activation in a cellular context.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined below:

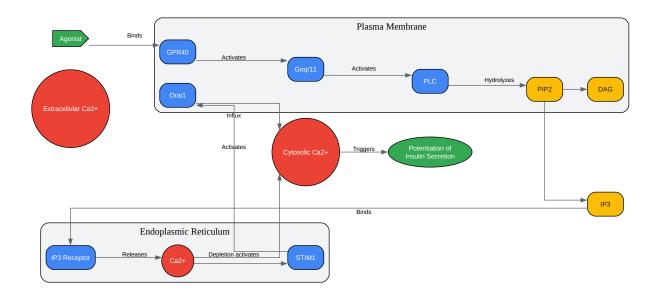
Methodological & Application



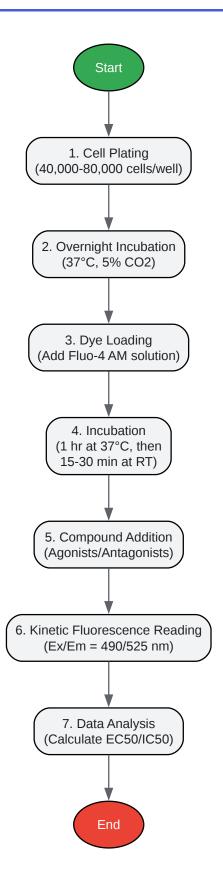


- Ligand Binding: A GPR40 agonist binds to the receptor.
- G Protein Activation: The agonist-bound receptor activates the associated heterotrimeric G protein, Gαq/11.
- Phospholipase C (PLC) Activation: The activated Gqq/11 subunit stimulates phospholipase C (PLC).
- IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.
- Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates stromal interaction molecule 1 (STIM1), which in turn gates the Orai1 channel on the plasma membrane, leading to an influx of extracellular Ca2+.
- Downstream Effects: The elevated intracellular [Ca2+] contributes to the potentiation of glucose-stimulated insulin secretion.









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References

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- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
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